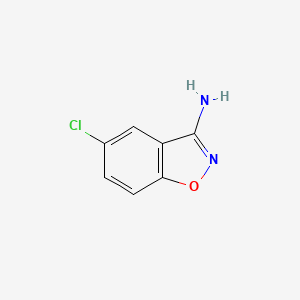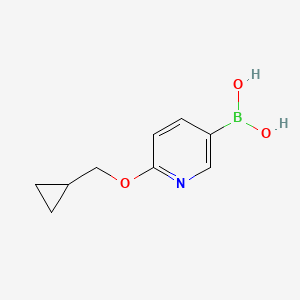
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid
Übersicht
Beschreibung
“(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1028749-31-6 . It has a molecular weight of 193.01 and its IUPAC name is 6-(cyclopropylmethoxy)-3-pyridinylboronic acid . It is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular formula of “(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” is C9H12BNO3 . Its InChI Code is 1S/C9H12BNO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 .Chemical Reactions Analysis
While specific chemical reactions involving “(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
“(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” has a density of 1.257 g/cm3 . Its boiling point is 368.223ºC at 760 mmHg . The compound is solid in its physical form .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Novel Pyridine Derivatives
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is used in the synthesis of novel pyridine derivatives. Methods for synthesizing halopyridinylboronic acids and esters, including (6-(cyclopropylmethoxy)pyridin-3-yl)boronic acid, have been developed. These compounds are key in Suzuki cross-coupling reactions, enabling the production of new pyridine libraries (Bouillon et al., 2003).
2. Role in Pharmaceutical Industry
In the pharmaceutical industry, boronic acids and esters, including (6-(cyclopropylmethoxy)pyridin-3-yl)boronic acid, are crucial for API-based synthesis. Palladium-catalyzed Suzuki–Miyaura borylation reactions using such compounds are efficient for preparing various active agents (Sanghavi et al., 2022).
3. Exploration in Chemical Catalysis
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is involved in chemical catalysis research. It is used in reactions with organometallic systems to explore new reaction pathways and advance chemical catalysis. This research has implications for developing new catalysts and chemical processes (Anaby et al., 2014).
4. Development of Heteroaromatic Boronic Acid Derivatives
This compound aids in the synthesis of heteroaromatic boronic acid derivatives. Novel methods using diboration/electrocyclization strategies enable efficient synthesis of functionalized heterocycles, contributing significantly to heteroaromatic chemistry (Mora-Radó et al., 2016).
5. Suzuki Coupling Methodology
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is used in Suzuki coupling methodology for synthesizing various ligands. This method has proven effective in creating complex molecular structures, highlighting the versatility of this compound in organic synthesis (Böttger et al., 2012).
6. Applications in Sensor Technology
Boronic acids, including (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid, are used in developing sensors. For instance, they are used in the construction of novel assemblies for monosaccharides and glycosides detection, demonstrating their utility in analytical chemistry and sensor technology (Wang et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
[6-(cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVJFCKZJMJNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681750 | |
| Record name | [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid | |
CAS RN |
1028749-31-6 | |
| Record name | [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)
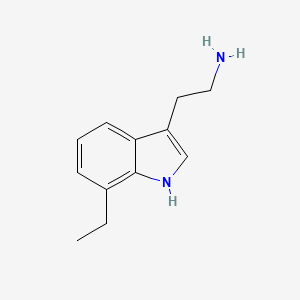

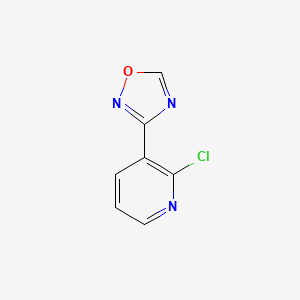
![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)
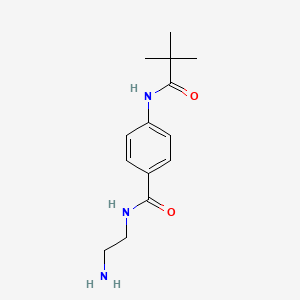
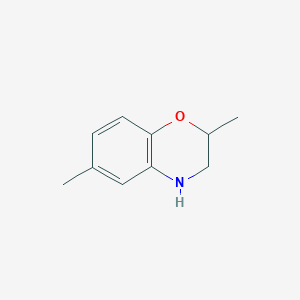
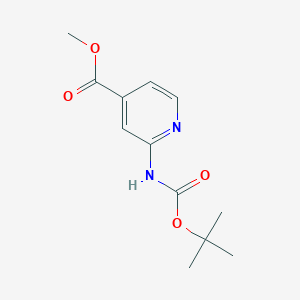
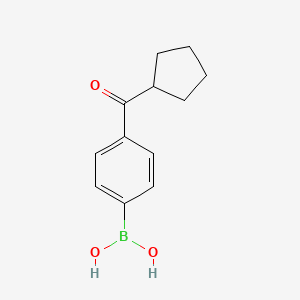
![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)

![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)
